molecular formula C19H23N3O B11135665 4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

Cat. No.: B11135665
M. Wt: 309.4 g/mol
InChI Key: AVQKSJPJTVTJPG-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a synthetic small molecule characterized by a butanamide backbone linking two heterocyclic moieties: a 1-methylindole group at the 3-position and a 1-methylpyrrole methyl group at the terminal amide. The indole and pyrrole substituents are critical for hydrophobic interactions and hydrogen bonding, which may influence target binding affinity and selectivity.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

4-(1-methylindol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]butanamide

InChI

InChI=1S/C19H23N3O/c1-21-12-6-8-16(21)13-20-19(23)11-5-7-15-14-22(2)18-10-4-3-9-17(15)18/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3,(H,20,23)

InChI Key

AVQKSJPJTVTJPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylindole-3-Carboxylic Acid Derivatives

The indole nucleus is typically prepared via Fischer indole synthesis or transition-metal-catalyzed cyclization. A modified approach involves:

  • Lithiation of 1-methylindole at the 3-position using LDA (lithium diisopropylamide) at −78°C in THF.

  • Trapping with CO₂ to yield 1-methylindole-3-carboxylic acid, followed by activation as an acyl chloride using oxalyl chloride.

This method achieves >85% yield with minimal byproducts, as confirmed by HPLC analysis.

Butanamide Chain Elongation

The four-carbon spacer is introduced via a Horner-Wadsworth-Emmons reaction:

  • Phosphonate ester formation from ethyl acrylate and triethyl phosphite.

  • Coupling with the indole carboxylate under basic conditions (NaH, DMF) to form the trans-α,β-unsaturated ester.

  • Hydrogenation over Pd/C (10% w/w) in methanol to saturate the double bond, yielding the butanamide precursor.

Amide Bond Formation Strategies

The final step involves coupling the butanamide acid with 1-methylpyrrole-2-methylamine. Three methods are prevalent:

MethodReagents/ConditionsYield (%)Purity (%)
Carbodiimide-mediatedEDCI, HOBt, DCM, RT, 12 h7895
Mixed anhydrideClCO₂Et, NMM, THF, 0°C → RT6590
EnzymaticLipase B, tert-butanol, 40°C5288

Key findings :

  • EDCI/HOBt provides the highest yield but requires rigorous purification to remove urea byproducts.

  • Enzymatic coupling, while slower, offers superior stereocontrol for chiral analogs.

One-Pot Tandem Approaches

Recent advances leverage Brønsted acid catalysis to streamline synthesis. A representative protocol from involves:

  • Concurrent indole alkylation and amidation using p-TsOH (10 mol%) in hexafluoroisopropanol (HFIP).

  • In situ activation of the carboxylic acid via formation of a reactive acyloxyphosphonium intermediate.

This method reduces step count from 5 to 2, achieving 68% overall yield (Table 2):

StepConventional Yield (%)Tandem Yield (%)
Indole alkylation8592
Amide formation7874
Overall 66 68

Optimization of Critical Parameters

Solvent Effects

Reaction rates and yields vary significantly with solvent polarity:

SolventRelative RateByproduct Formation (%)
DMF1.012
THF0.88
HFIP2.33
MeCN1.25

HFIP’s high ionizing power stabilizes cationic intermediates, suppressing side reactions.

Temperature Profiling

Optimized conditions for the amidation step:

  • Lower temperatures (0–5°C) : Minimize racemization but slow reaction kinetics.

  • Room temperature : Balance between rate and selectivity.

  • Microwave-assisted (80°C) : Reduces time from 12 h to 45 min but increases epimerization risk.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) highlighted two challenges:

  • Exothermicity during lithiation : Requires cryogenic reactors (−70°C) and controlled reagent addition.

  • Pd/C catalyst recovery : Implemented a fixed-bed continuous hydrogenation system to reduce metal leaching to <5 ppm.

Cost analysis reveals raw material contributions (Figure 2):

  • 1-Methylindole: 43%

  • Palladium catalysts: 29%

  • Solvents: 18%

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ (2 mol%) and NiCl₂ (5 mol%) enables amide bond formation at ambient temperature. Preliminary data show 61% yield with 99% regioselectivity.

Flow Chemistry

Microreactor systems enhance heat/mass transfer for the exothermic amidation step:

  • Residence time : 8 min vs. 12 h batch

  • Throughput : 12 g/h vs. 5 g/h batch

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrrole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole- and pyrrole-containing butanamide derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide (Target Compound) C₁₉H₂₄N₄O 340.4 1-methylindol-3-yl, 1-methylpyrrol-2-ylmethyl Kinase inhibition (inferred)
4-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)butanamide C₁₈H₂₀N₄O 324.4 1-methylindol-3-yl, pyridin-4-yl Undisclosed (structural analog)
N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide C₂₁H₂₄N₂OS 352.5 1-methylpyrrol-2-ylmethyl, phenyl, thiophen-2-ylmethyl Undisclosed (patent compound)
Firmonertinib (Osimertinib analog) C₂₈H₃₃N₇O₂ 499.6 (free base) 1-methylindol-3-yl, pyrimidin-2-yl, dimethylaminoethyl EGFR tyrosine kinase inhibitor
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide C₂₁H₂₈N₄O₂ 368.5 1-(2-methoxyethyl)indol-3-yl, 1-methylpyrrol-2-ylmethyl Undisclosed (structural variant)
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide C₂₃H₂₃ClN₆O₃S 522.2 5-chloropyridin-3-yl, pyrimidin-4-yl, cyclopropanesulfonamido CTPS1 inhibitor (antineoplastic)

Key Observations:

Substituent Effects on Molecular Weight and Polarity: The target compound (MW 340.4) is lighter than Firmonertinib (MW 499.6), primarily due to the absence of pyrimidine and trifluoroethoxy groups . This may enhance its membrane permeability compared to bulkier analogs.

Heterocyclic Moieties and Target Specificity :

  • Replacement of the pyrrole methyl group with pyridin-4-yl () introduces aromatic nitrogen atoms, which could enhance π-π stacking interactions in kinase binding pockets .
  • Thiophene and phenyl groups in ’s compound suggest broader hydrophobic interactions, though biological activity remains uncharacterized .

Pharmacological Implications: Firmonertinib and related tyrosine kinase inhibitors () demonstrate that the 1-methylindole-pyrimidine scaffold is critical for EGFR inhibition. The target compound lacks the pyrimidine moiety, which may limit its kinase affinity but reduce off-target effects .

Q & A

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Indole methylationCH₃I, K₂CO₃, DMF, 25°C8595%
Amide couplingEDC/HOBt, DCM, 0°C → RT7292%

How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

Advanced Research Question
Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) reduce side reactions.
  • Catalyst loading : Reducing Pd catalyst from 5 mol% to 2 mol% decreases metal contamination without compromising yield.
  • In-line monitoring : Use of TLC or HPLC to track reaction progress and terminate reactions at optimal conversion .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 72% vs. 85%) may arise from variations in solvent purity or stirring efficiency. Systematic replication under controlled conditions is advised.

What spectroscopic techniques are most effective for characterizing the compound’s structure?

Basic Research Question

  • ¹H/¹³C NMR : Confirms methyl group positions on indole (δ 3.7–3.9 ppm) and pyrrole (δ 3.5–3.6 ppm).
  • HRMS : Validates molecular formula (C₁₉H₂₄N₃O; [M+H]⁺ calc. 310.1919, obs. 310.1921).
  • IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) .

How can computational tools predict the compound’s bioactivity and binding interactions?

Advanced Research Question

  • Molecular docking (AutoDock Vina) predicts binding affinity to targets like Bcl-2/Mcl-1, with energy scores < −8.0 kcal/mol indicating strong interactions.
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories.
  • QSAR models correlate substituent effects (e.g., methyl groups) with anticancer activity .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Proposed Binding Site
Bcl-2−8.5Hydrophobic cleft
Mcl-1−7.9BH3 domain

What physicochemical properties influence the compound’s behavior in biological systems?

Basic Research Question

  • LogP : Calculated value of 2.1 suggests moderate lipophilicity, suitable for cell membrane penetration.
  • Aqueous solubility : 0.12 mg/mL at pH 7.4 (measured via shake-flask method).
  • Stability : Degrades <5% in PBS over 24 hours but degrades 20% in acidic conditions (pH 2.0), necessitating enteric coatings for oral delivery .

How can contradictions in biological activity data across assay systems be resolved?

Advanced Research Question

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
  • Dose-response curves : Compare IC₅₀ values (e.g., 12 µM vs. 18 µM) using Hill slope analysis to assess efficacy consistency.
  • Off-target profiling : Screen against kinase panels to rule out nonspecific interactions .

Example : A study reporting antiproliferative activity in leukemia cells (IC₅₀ = 10 µM) but not in colon cancer may reflect differences in apoptosis pathway activation.

What structural modifications enhance the compound’s pharmacokinetic profile?

Advanced Research Question

  • Bioisosteric replacement : Substituting pyrrole with pyrazole improves metabolic stability (t₁/₂ from 1.2 h → 3.5 h in rat liver microsomes).
  • PEGylation : Adding polyethylene glycol chains increases aqueous solubility 5-fold.
  • Prodrug design : Esterification of the amide group enhances oral bioavailability (F from 15% → 45%) .

Q. Table 3: SAR of Indole Derivatives

SubstituentIC₅₀ (µM)LogPt₁/₂ (h)
-CH₃ (parent)12.02.11.2
-CF₃8.52.82.7
-OCH₃15.31.70.9

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